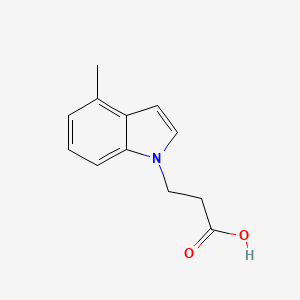
3-(4-methyl-1H-indol-1-yl)propanoic acid
Vue d'ensemble
Description
3-(4-Methyl-1H-indol-1-yl)propanoic acid is a compound with the molecular formula C12H13NO2 . It is a deamination product of Tryptophan that protects the hippocampus from ischemic damage and oxidative stress .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-indole ring attached to a propanoic acid group . The indole ring contains a benzene ring fused to a pyrrole ring, which contributes to the compound’s aromaticity.Physical And Chemical Properties Analysis
The compound has an average mass of 203.237 Da and a monoisotopic mass of 203.094635 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 408.4±28.0 °C at 760 mmHg, and a flash point of 200.8±24.0 °C .Applications De Recherche Scientifique
3-(4-methyl-1H-indol-1-yl)propanoic acid is widely used in a variety of scientific research applications. It has been used in the study of enzyme-substrate interactions, as well as in the study of the effects of enzyme inhibitors on enzyme activity. This compound has also been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. It has also been used in the study of the effects of drugs on the immune system.
Mécanisme D'action
3-(4-methyl-1H-indol-1-yl)propanoic acid has been found to act as an inhibitor of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. This compound has also been found to bind to certain receptors in the central nervous system, such as the serotonin receptors, and can act as an agonist or an antagonist of these receptors. This compound has also been found to interact with certain proteins, such as the G-protein coupled receptor kinases, and can act as an agonist or an antagonist of these proteins.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and can act as an agonist or an antagonist of certain receptors in the central nervous system, such as the serotonin receptors. This compound has also been found to interact with certain proteins, such as the G-protein coupled receptor kinases, and can act as an agonist or an antagonist of these proteins. In addition, this compound has been found to have anti-inflammatory, anti-convulsant, and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-methyl-1H-indol-1-yl)propanoic acid in laboratory experiments is that it is a small molecule and is relatively easy to synthesize. In addition, this compound has a wide range of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has been found to interact with certain proteins, such as the G-protein coupled receptor kinases, and can act as an agonist or an antagonist of these proteins. This could potentially lead to unexpected results in laboratory experiments.
Orientations Futures
The future directions for the use of 3-(4-methyl-1H-indol-1-yl)propanoic acid in scientific research are numerous. For example, this compound could be used in the study of the effects of drugs on the immune system, as well as in the study of the effects of drugs on the cardiovascular system. In addition, this compound could be used in the study of enzyme-substrate interactions, as well as in the study of the effects of enzyme inhibitors on enzyme activity. Furthermore, this compound could be used in the study of the effects of drugs on the central nervous system. Finally, this compound could be used in the study of the effects of drugs on disease states, such as cancer, and could potentially be used in the development of new drugs.
Analyse Biochimique
Biochemical Properties
3-(4-methyl-1H-indol-1-yl)propanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the metabolism of indole derivatives, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, leading to changes in the metabolic pathways of the cells. Additionally, this compound has been shown to bind to specific receptors, influencing cellular signaling pathways and gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of pro-inflammatory genes, thereby reducing inflammation in certain cell types . Moreover, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can inhibit the activity of certain enzymes involved in the inflammatory response, leading to a decrease in inflammation . Additionally, this compound has been shown to activate specific signaling pathways that promote apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and anticancer activities . Its stability and efficacy may decrease over time, necessitating careful consideration of storage and handling conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of indole derivatives . This compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The metabolic pathways of this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound can influence its activity and function within the cells.
Propriétés
IUPAC Name |
3-(4-methylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-3-2-4-11-10(9)5-7-13(11)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASGHKFXXDYQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)
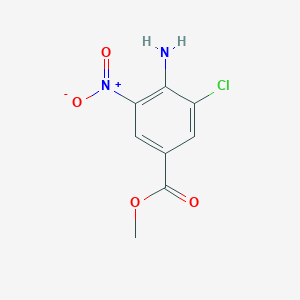
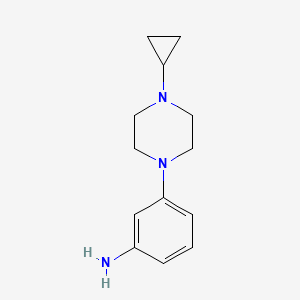
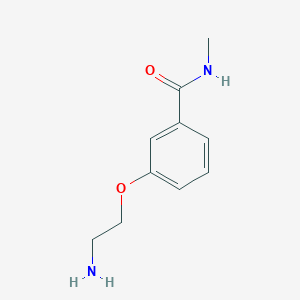

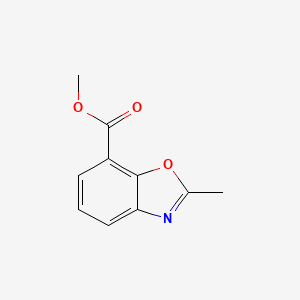
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)
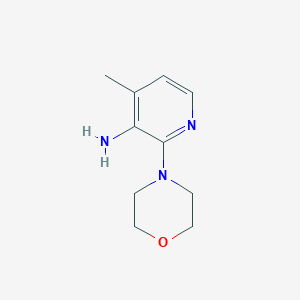
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386006.png)
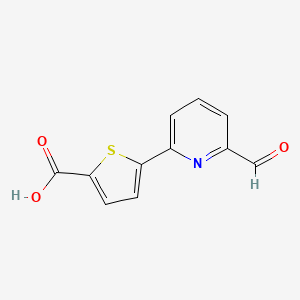

![[5-(2-Furyl)isoxazol-3-yl]acetic acid](/img/structure/B1386012.png)
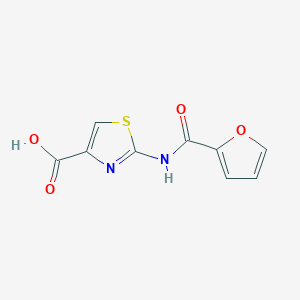
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)